2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione
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Overview
Description
2-(4-Fluoroanilino)naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluoroanilino group in the structure of 2-(4-Fluoroanilino)naphthoquinone enhances its chemical reactivity and biological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoroanilino)naphthoquinone typically involves the reaction of 4-fluoroaniline with 1,4-naphthoquinone in the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O). The reaction is carried out under mild conditions, and the progress is monitored using thin-layer chromatography (TLC) . Another method involves the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for 2-(4-Fluoroanilino)naphthoquinone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoroanilino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of various quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2-(4-Fluoroanilino)naphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: Investigated for its antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoroanilino)naphthoquinone involves its redox properties. The compound can undergo electron transfer reactions, forming reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids . This redox activity is crucial for its biological effects, including its antifungal and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Anilino-1,4-naphthoquinone
- 2,3-Dianilino-1,4-naphthoquinone
- 2-Phenoxy-1,4-naphthoquinone
- 2,3-Diphenoxy-1,4-naphthoquinone
Uniqueness
2-(4-Fluoroanilino)naphthoquinone is unique due to the presence of the fluoroanilino group, which enhances its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and electron-withdrawing properties, making it more effective in various biological applications .
Properties
CAS No. |
1647-90-1 |
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Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
2-(4-fluoroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H10FNO2/c17-10-5-7-11(8-6-10)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H |
InChI Key |
ZOXJEXYGNDMQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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